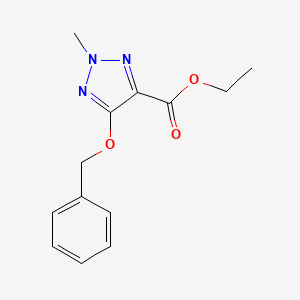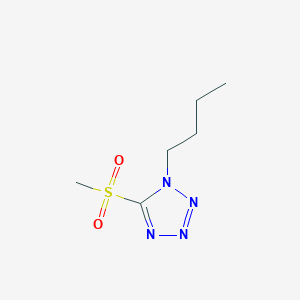![molecular formula C13H9N3O3 B13686748 6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B13686748.png)
6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol is a compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3) . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzotriazole moiety to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol has several scientific research applications:
Organic Electronics: The compound is used as a p-type semiconductor in organic field-effect transistors (OFETs) due to its excellent charge transfer properties.
Medicinal Chemistry: It has been evaluated for its antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of fluorescent materials and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol involves its interaction with specific molecular targets. In organic electronics, the compound facilitates charge transfer through its conjugated system, enhancing the performance of OFETs . In medicinal applications, the compound binds to target proteins, inhibiting their function and leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: This compound is also a benzotriazole derivative used as a UV absorber and stabilizer.
1-benzo[1,3]dioxol-5-yl derivatives: These compounds share the benzo[d][1,3]dioxole moiety and are evaluated for their anticancer properties.
Uniqueness
6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol is unique due to its dual functionality, combining the properties of both benzotriazole and benzo[d][1,3]dioxole. This dual functionality enhances its versatility in various applications, from organic electronics to medicinal chemistry .
Propiedades
Fórmula molecular |
C13H9N3O3 |
|---|---|
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
6-(benzotriazol-2-yl)-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C13H9N3O3/c17-11-6-13-12(18-7-19-13)5-10(11)16-14-8-3-1-2-4-9(8)15-16/h1-6,17H,7H2 |
Clave InChI |
ZHUDUGOMUBIMEK-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)N3N=C4C=CC=CC4=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Dichloromethyl)benzo[d][1,3]dioxole](/img/structure/B13686692.png)

![(R)-1-Amino-8-azaspiro[4.5]decane Dihydrochloride](/img/structure/B13686699.png)
![9-Propyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13686707.png)
![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13686710.png)


![3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13686727.png)


![Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13686749.png)



